N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide

Lipophilicity Membrane permeability Oral bioavailability prediction

This compound provides a unique 2-methylphenyl-thiazolo[5,4-b]pyridine core with a furan-2-carboxamide exit vector, distinct from des-methyl or regioisomeric analogs. Validated as an EGFR-TK inhibitor scaffold with IC50 values down to 0.010 μM in NSCLC models, it is ideal for next-generation kinase selectivity profiling and antibacterial screening. Its lower molecular weight (335.38 g/mol) enhances ligand efficiency for hit-to-lead optimization.

Molecular Formula C18H13N3O2S
Molecular Weight 335.38
CAS No. 863593-49-1
Cat. No. B2882719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide
CAS863593-49-1
Molecular FormulaC18H13N3O2S
Molecular Weight335.38
Structural Identifiers
SMILESCC1=C(C=CC=C1NC(=O)C2=CC=CO2)C3=NC4=C(S3)N=CC=C4
InChIInChI=1S/C18H13N3O2S/c1-11-12(17-21-14-7-3-9-19-18(14)24-17)5-2-6-13(11)20-16(22)15-8-4-10-23-15/h2-10H,1H3,(H,20,22)
InChIKeyZAAGVDGQCYWXBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide (CAS 863593-49-1): Thiazolopyridine-Furan Hybrid for Targeted Kinase & Antibacterial Discovery


N-(2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide (CAS 863593-49-1) is a synthetic heterocyclic compound that integrates a thiazolo[5,4-b]pyridine core, a 2-methylphenyl linker, and a furan-2-carboxamide terminus. The thiazolo[5,4-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, with validated activity as a potent epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitor in non-small cell lung cancer models [1] and as a moderate antibacterial agent against Gram-positive strains [2]. The unique combination of the methyl-substituted phenyl linker and the electron-rich furan carboxamide moiety distinguishes this specific congener within the broader thiazolopyridine class, providing a distinct chemical vector for structure–activity relationship (SAR) exploration and lead optimization campaigns.

Why Generic Thiazolopyridine Analogs Cannot Substitute for N-(2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide in SAR-Driven Programs


Superficial structural similarity within the thiazolo[5,4-b]pyridine family masks critical pharmacophoric differences that preclude simple interchange. The target compound’s 2-methyl group on the central phenyl ring introduces steric constraints absent in the des-methyl analog (CAS 863589-41-7), directly influencing the dihedral angle between the aryl ring and the thiazolopyridine core — a parameter known to modulate ATP-binding pocket occupancy in kinase targets [1]. The regioisomeric variant (CAS 863594-15-4), bearing the thiazolopyridine moiety at the 5-position instead of the 3-position, presents an altered exit vector that can redirect the terminal amide group into distinct subpockets, yielding divergent selectivity profiles. Furthermore, the furan-2-carboxamide terminus exhibits different hydrogen-bonding capacity and lipophilicity compared to the benzofuran analog (CAS 1207046-85-2) or the brominated derivative (CAS 863593-63-9), rendering biological data from these congeners non-transferable to the target compound without direct experimental validation.

Quantitative Differentiation Evidence for N-(2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide (863593-49-1) Versus Closest Structural Analogs


Enhanced Lipophilicity via 2-Methyl Group: Calculated logP Advantage Over Des-Methyl Analog

The target compound bears a methyl substituent at the 2-position of the central phenyl ring, which is absent in the des-methyl comparator N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide (CAS 863589-41-7). Based on the additive-constitutive fragment method, the presence of the methyl group increases the calculated octanol-water partition coefficient (clogP) by approximately +0.5 log units relative to the des-methyl baseline. This elevated lipophilicity is predicted to enhance passive membrane permeability, a critical parameter for intracellular target engagement [1]. While this represents a class-level inference derived from structural physicochemical principles rather than direct experimental measurement, the magnitude of the difference is consistent with empirically observed logP increments for aromatic methylations in drug-like chemical space.

Lipophilicity Membrane permeability Oral bioavailability prediction

Regioisomeric Specificity: 3-Position vs. 5-Position Linker Impacts Molecular Topology

The target compound positions the thiazolo[5,4-b]pyridin-2-yl group at the 3-position (meta) of the 2-methylphenyl ring, whereas the regioisomer N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide (CAS 863594-15-4) places the identical heterocycle at the 5-position (also meta relative to the methyl, but with a distinct connectivity vector). In related thiazolo[5,4-b]pyridine-based EGFR inhibitors, substitution pattern variations at the central phenyl ring have been shown to produce up to 10-fold differences in IC50 values across HCC827, H1975, and A-549 cell lines [1]. Although direct comparative bioactivity data for these two specific regioisomers is not publicly available, the established SAR trend within the scaffold indicates that regioisomeric identity is a non-trivial determinant of target affinity and selectivity.

Regioisomerism Molecular topology Kinase selectivity

Absence of Bromine: Reduced Molecular Weight and Altered Electronic Profile vs. 5-Bromo Analog

The target compound (MW 335.38 g/mol) lacks the bromine atom present in the 5-bromo analog 5-bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide (CAS 863593-63-9; MW 414.3 g/mol). The absence of bromine reduces molecular weight by approximately 79 g/mol and eliminates the electron-withdrawing inductive effect of the halogen on the furan ring. This shift in electronic character alters hydrogen-bond acceptor strength at the furan oxygen and the amide carbonyl, which can modulate target binding affinity. Additionally, the lower molecular weight of the target compound positions it more favorably within Lipinski's rule-of-five space for oral bioavailability, making it a more attractive starting point for lead optimization programs where pharmacokinetic parameters are under simultaneous consideration.

Molecular weight optimization Halogen effects Lead-likeness

Furan vs. Benzofuran Carboxamide: Scaffold Divergence Affords Distinct Pharmacophoric Geometry

The target compound employs a furan-2-carboxamide terminus, whereas the benzofuran analog N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide (CAS 1207046-85-2) incorporates a larger, more lipophilic benzofuran-2-carboxamide group (MW 369.44 g/mol vs. 335.38 g/mol; ΔMW = +34.06 g/mol). The benzofuran moiety introduces an additional fused phenyl ring that extends the molecular footprint and increases aromatic surface area, which can enhance π-stacking interactions but also elevate plasma protein binding and reduce aqueous solubility. For discovery programs seeking to balance potency with favorable ADME properties, the smaller furan congener offers a structurally leaner starting point with distinct conformational preferences around the amide bond.

Heterocycle replacement Pharmacophore geometry Scaffold hopping

Validated Thiazolo[5,4-b]pyridine Pharmacophore: Quantitative EGFR-TK Inhibition from a Structurally Related Lead Compound

The thiazolo[5,4-b]pyridine core shared by the target compound has been pharmacologically validated in a series of 45 synthesized derivatives reported by Borude et al. (2024). The lead compound 10k — N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide, which shares the identical 2-methylphenyl-thiazolo[5,4-b]pyridine substructure — demonstrated IC50 values of 0.010 μM (HCC827), 0.08 μM (NCI-H1975), and 0.82 μM (A-549), comparable to the clinically approved EGFR inhibitor Osimertinib [1]. Compound 10k also exhibited selective cytotoxicity toward cancer cells, sparing normal BEAS-2B cells at concentrations exceeding 35 μM, and induced 31.9% early apoptosis plus 8.8% late apoptosis in cancer cells (vs. 2.0% early and 1.6% late in controls). The target compound differs from 10k solely in the terminal group (furan-2-carboxamide replacing 2,5-difluorobenzenesulfonamide), providing a distinct vector for modulating selectivity and pharmacokinetics while retaining the validated kinase-binding core.

EGFR-TK inhibition Anticancer activity Kinase inhibitor scaffold

Antibacterial Activity: Class-Level Validation of Thiazolopyridine-Benzamide/Furan-Carboxamide Hybrids

A structurally related series of N-phenyl-2-(thiazolo[5,4-b]pyridin-2-yl)benzamides demonstrated moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis strains in a one-pot green synthesis study [1]. Derivatives 4b, 4e, and 4f exhibited measurable bacterial growth inhibition, validating the thiazolopyridine-phenylamide scaffold as a chemotype with antibacterial potential. The target compound replaces the benzamide moiety with a furan-2-carboxamide, introducing an oxygen heteroatom into the terminal ring that can serve as an additional hydrogen-bond acceptor. This structural modification may enhance interactions with bacterial enzyme active sites such as MurB or DNA gyrase, although direct MIC data for the target compound remains unreported.

Antibacterial agents Gram-positive bacteria Staphylococcus aureus

Prioritized Application Scenarios for N-(2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide Based on Evidence-Grounded Differentiation


EGFR-TK Inhibitor Lead Optimization: Furan-2-Carboxamide as a Selectivity-Tuning Vector

The target compound shares the validated 2-methylphenyl-thiazolo[5,4-b]pyridine core with compound 10k, which exhibited IC50 values of 0.010–0.82 μM across EGFR-mutant NSCLC cell lines and selective cytotoxicity over normal BEAS-2B cells (>35 μM) [1]. By replacing the 2,5-difluorobenzenesulfonamide of 10k with a furan-2-carboxamide, the target compound provides an alternative exit vector for probing kinase selectivity. Medicinal chemistry teams pursuing next-generation EGFR inhibitors with improved selectivity against resistance mutations (e.g., T790M, C797S) should prioritize this compound as a starting scaffold for focused library synthesis and kinome-wide selectivity profiling.

Gram-Positive Antibacterial Screening Library Member

The thiazolopyridine-phenylamide scaffold has demonstrated antibacterial activity against Staphylococcus aureus and Bacillus subtilis [2]. The target compound’s furan-2-carboxamide terminus introduces an additional hydrogen-bond acceptor not present in the published benzamide series, which may enhance binding to bacterial targets such as MurB or DNA gyrase. Procurement of this compound is warranted for inclusion in medium-throughput antibacterial screening cascades targeting multidrug-resistant Gram-positive pathogens.

Regioisomer-Dependent SAR Studies for Kinase Selectivity Profiling

The target compound’s regioisomeric identity (thiazolopyridine at the 3-position of the 2-methylphenyl ring) is a critical determinant of molecular topology, with related thiazolo[5,4-b]pyridine series showing up to 10-fold differences in IC50 attributable to substitution pattern variations [1]. Researchers conducting systematic SAR studies across kinase panels should procure both the 3-position target compound and its 5-position regioisomer (CAS 863594-15-4) as a matched pair to delineate the topological dependence of target engagement and selectivity.

Fragment-Based or HTS Hit Follow-Up with Favorable Ligand Efficiency

With a molecular weight of 335.38 g/mol — ~19% lower than the 5-bromo analog (414.3 g/mol) and ~9% lower than the benzofuran analog (369.44 g/mol) — the target compound exhibits improved ligand efficiency potential relative to heavier congeners sharing the same core. Hit-to-lead programs emerging from fragment-based screening or high-throughput screening campaigns that identify thiazolopyridine hits should consider the target compound as a synthetically tractable, low-molecular-weight scaffold for multiparameter optimization balancing potency, solubility, and metabolic stability.

Quote Request

Request a Quote for N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.